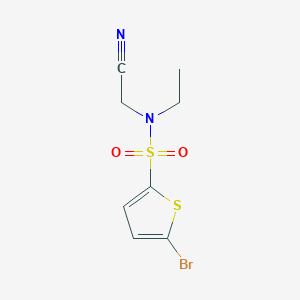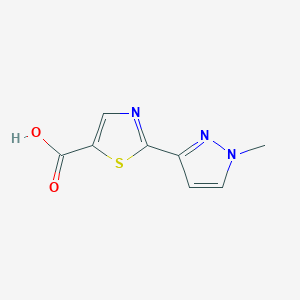![molecular formula C13H15N3O2S B7589668 4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)
4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide is not fully understood. However, studies suggest that it may exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins and other inflammatory mediators. It may also act as a metal ion chelator, which could explain its potential applications in metal ion sensing and corrosion inhibition.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide can reduce inflammation and pain in animal models. It has also been shown to have anticancer properties in vitro. However, the biochemical and physiological effects of this compound in humans are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using 4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide in lab experiments is its potential as a ligand for metal ion sensors. It is also relatively easy to synthesize. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Additionally, more research is needed to understand its mechanism of action and potential side effects. Finally, the potential applications of this compound as a metal ion chelator and corrosion inhibitor warrant further investigation.
Synthesis Methods
The synthesis of 4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide involves the reaction of 4-(2-hydroxyethyl)aniline with ethyl isothiocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anti-cancer agent. In addition, this compound has been explored as a potential ligand for metal ion sensors and as a corrosion inhibitor for metals.
properties
IUPAC Name |
4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-11-12(19-16-15-11)13(18)14-10-5-3-9(4-6-10)7-8-17/h3-6,17H,2,7-8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXAVBRQASPPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[(3-methyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B7589598.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)
![2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid](/img/structure/B7589686.png)

